[1-(3-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS No.: 1261231-75-7
Cat. No.: VC8225266
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261231-75-7 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19ClN2.ClH/c1-15-13-6-3-7-16(10-13)9-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H |
| Standard InChI Key | MSJYAXUFVKDNAV-UHFFFAOYSA-N |
| SMILES | CNC1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | CNC1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
Introduction
[1-(3-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a chemical compound with the CAS number 1261231-75-7 and the molecular formula C13H20Cl2N2. This compound is a derivative of piperidine, a class of compounds known for their pharmacological properties, including potential applications in the development of drugs for neurological and psychiatric disorders.
Synthesis and Preparation
The synthesis of [1-(3-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves the reaction of piperidine derivatives with chlorobenzyl halides followed by the introduction of a methylamine group. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Synthesis Steps
-
Starting Materials: Piperidine derivatives and chlorobenzyl halides are common starting materials.
-
Reaction Conditions: The reaction may involve a base to facilitate the alkylation of the piperidine ring.
-
Purification: The final product is often purified through recrystallization or chromatography.
Potential Applications
While specific applications of [1-(3-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride are not widely documented, compounds with similar structures are often explored for their potential in neurological and psychiatric treatments due to their ability to interact with various neurotransmitter systems.
Research Directions
-
Neuropharmacology: Potential for modulating neurotransmitter activity.
-
Pharmaceutical Development: Could serve as a precursor or intermediate in drug synthesis.
Availability and Discontinuation
The compound is listed as discontinued by some suppliers, such as CymitQuimica, indicating that it may no longer be commercially available or is being phased out due to lack of demand or regulatory issues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume